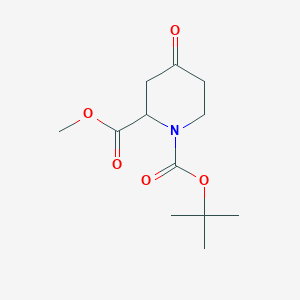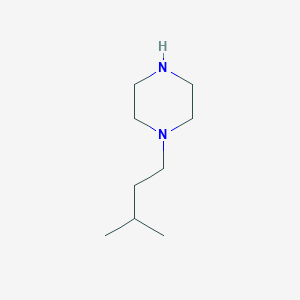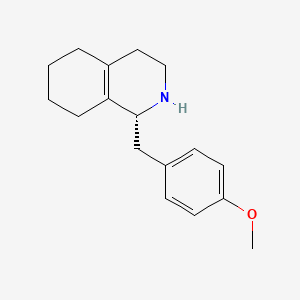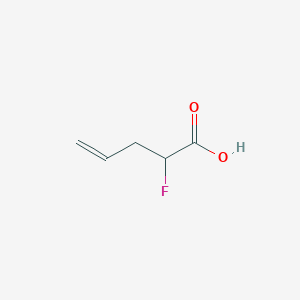
1-叔丁基2-甲基4-氧代哌啶-1,2-二羧酸酯
概述
描述
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is typically found as a colorless to yellow to brown liquid or solid or sticky oil to semi-solid .
科学研究应用
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxalyl dichloride and dimethyl sulfoxide in the presence of dichloromethane . These interactions are crucial for its role in organic synthesis, where it acts as a building block for more complex molecules. The nature of these interactions often involves the formation of intermediate compounds that facilitate the desired biochemical reactions.
Cellular Effects
The effects of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the stability and degradation of certain proteins within the cell . This can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function and behavior.
Molecular Mechanism
At the molecular level, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been observed to interact with ammonium acetate in methanol, leading to the formation of intermediate compounds that can further interact with other biomolecules . These interactions are crucial for its role in biochemical reactions and organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable when stored at temperatures between 2-8°C . Its effects on cellular function can vary over time, depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For instance, it has been shown to interact with oxalyl dichloride and dimethyl sulfoxide, leading to the formation of intermediate compounds that participate in further biochemical reactions . These interactions are crucial for its role in metabolic pathways and organic synthesis.
Transport and Distribution
Within cells and tissues, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within the cell. For example, it has been observed to interact with certain proteins that facilitate its transport across cellular membranes . This is important for its role in biochemical reactions and cellular function.
Subcellular Localization
The subcellular localization of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been shown to localize to certain organelles where it can interact with specific biomolecules and participate in biochemical reactions . This localization is important for its role in cellular function and metabolism.
准备方法
The synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
化学反应分析
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles .
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate
- 1-TERT-BUTOXYCARBONYL-4-OXO-3-PIPERIDINECARBOXYLATE BENZYL ESTER
- 3-Methyl-4-oxo-1-piperidinecarboxylic acid ethyl ester
- N-Boc-3-carboethoxy-4-piperidone
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate lies in its specific functional groups and the resulting chemical reactivity and applications.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLQPZIUYTLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439324 | |
| Record name | 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81357-18-8 | |
| Record name | 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















